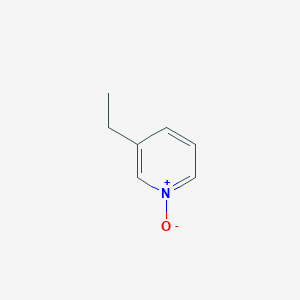

3-Ethylpyridine 1-oxide

Descripción general

Descripción

3-Ethylpyridine 1-oxide: is an organic compound with the molecular formula C₇H₉NO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Oxidation of 3-Ethylpyridine: One common method to prepare 3-Ethylpyridine 1-oxide involves the oxidation of 3-Ethylpyridine using hydrogen peroxide or peracids under controlled conditions.

Catalytic Methods: Another approach includes the use of catalysts such as manganese dioxide or other transition metal oxides to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Ethylpyridine 1-oxide can undergo further oxidation to form more complex N-oxide derivatives.

Reduction: It can be reduced back to 3-Ethylpyridine using reducing agents such as zinc dust and acetic acid.

Substitution: The compound can participate in substitution reactions where the ethyl group or the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, manganese dioxide.

Reduction: Zinc dust, acetic acid.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Higher N-oxide derivatives.

Reduction: 3-Ethylpyridine.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Ethylpyridine 1-oxide has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the development of drugs targeting multiple therapeutic areas, including:

- Antimicrobial Agents : Research indicates that pyridine N-oxides, including this compound, may possess antimicrobial properties, making them potential candidates for new antibiotics.

- Cancer Therapeutics : Studies have shown that compounds derived from pyridine N-oxides exhibit cytotoxic effects against cancer cell lines, suggesting their utility in oncology research .

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. It participates in various chemical reactions:

- Oxidation : The nitro group can be oxidized to form higher oxidation state derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution Reactions : The nitro group can undergo substitution with halogens or other nucleophiles under appropriate conditions .

Biocatalytic Applications

A notable study demonstrated the use of whole-cell biocatalysts for oxyfunctionalization of pyridine derivatives, including this compound. This method utilizes Burkholderia sp. MAK1 to convert various pyridinic compounds into their hydroxylated forms efficiently. The reaction conditions were optimized for maximum yield, showcasing the potential for biotechnological applications in synthesizing valuable chemical intermediates .

Material Science Innovations

In material science, this compound has been explored for developing new materials with specific properties. Its unique reactivity allows it to be incorporated into polymer matrices or used as a precursor for functionalized materials that exhibit enhanced mechanical or thermal properties.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparative table is provided below:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | C₇H₉NO | Ethyl substitution at the third position; hygroscopic |

| Pyridine N-Oxide | C₅H₅NO | Basicity significantly lower than pyridine |

| Nicotinic Acid N-Oxide | C₆H₆N₂O | Precursor to drugs like niflumic acid |

| 2-Chloropyridine N-Oxide | C₅H₄ClNO | Used as a fungicide |

Mecanismo De Acción

The mechanism of action of 3-Ethylpyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This property makes it useful in catalysis and organic synthesis.

Comparación Con Compuestos Similares

- 3-Methylpyridine 1-oxide

- 4-Ethylpyridine 1-oxide

- 2-Ethylpyridine 1-oxide

Comparison: 3-Ethylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 3-Methylpyridine 1-oxide, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior .

Actividad Biológica

3-Ethylpyridine 1-oxide (3-EP) is a heterocyclic compound with significant biological activity, particularly in the fields of microbiology and toxicology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by an ethyl group at the 3-position and an oxide group at the nitrogen atom. Its molecular formula is with a molar mass of approximately 109.15 g/mol. The N-oxide functional group enhances its reactivity and potential biological interactions.

1. Antimicrobial Properties

Research indicates that 3-EP exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting growth at picomolar concentrations, making it one of the more potent pyridine derivatives in this regard. Specifically, it has shown significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | Effective against both wild and ATCC strains |

| Listeria monocytogenes | 0.0625 mg/mL | High activity observed |

| Escherichia coli | >2.5 mg/mL | No significant activity |

2. Toxicological Effects

The compound has been implicated in inhibiting cell proliferation, as evidenced by studies measuring BrdU incorporation in cell cultures exposed to 3-EP. It was found to inhibit growth at concentrations as low as picomolar levels, raising concerns about its presence in consumer products such as cosmetics and food .

Case Study: Toxicological Impact on Cell Growth

- Objective : To assess the impact of 3-EP on human cell lines.

- Methodology : Cell proliferation assays were conducted using varying concentrations of 3-EP.

- Findings : Significant inhibition of cell growth was observed at concentrations below 10 nM, suggesting potential cytotoxic effects.

3. Biodegradation Potential

Research has demonstrated that certain microbial strains can degrade 3-EP, indicating its potential environmental impact and application in bioremediation processes. For instance, Gordonia nitida has been shown to effectively degrade both 3-methylpyridine and 3-ethylpyridine through a novel metabolic pathway involving C-2–C-3 ring cleavage .

Table 2: Enzyme Activity in Degradation Pathway

| Enzyme | Substrate | Specific Activity (mU/mg protein) |

|---|---|---|

| Levulinic Aldehyde Dehydrogenase | 3-Ethylpyridine | 28 |

| Formamidase | 3-Ethylpyridine | 24 |

| Isocitrate Dehydrogenase | Acetate | 49 |

Propiedades

IUPAC Name |

3-ethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLDRJCCCXVISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164161 | |

| Record name | Pyridine, 3-ethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-62-8 | |

| Record name | Pyridine, 3-ethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.